molecular formula C8H9F2NO B13126890 3-(Difluoromethyl)-6-methoxy-2-methylpyridine

3-(Difluoromethyl)-6-methoxy-2-methylpyridine

Cat. No.: B13126890
M. Wt: 173.16 g/mol
InChI Key: BMKQRRKOIKLSRH-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-6-methoxy-2-methylpyridine is a chemical compound belonging to the class of pyridines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under specific reaction conditions

Industrial Production Methods: In an industrial setting, the production of 3-(Difluoromethyl)-6-methoxy-2-methylpyridine may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-6-methoxy-2-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various functionalized pyridine derivatives .

Scientific Research Applications

3-(Difluoromethyl)-6-methoxy-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-6-methoxy-2-methylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The methoxy group may also contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)-6-methoxy-2-methylpyridine
  • 3-(Difluoromethyl)-6-methoxy-2-ethylpyridine
  • 3-(Difluoromethyl)-5-methoxy-2-methylpyridine

Comparison: Compared to its analogs, 3-(Difluoromethyl)-6-methoxy-2-methylpyridine is unique due to the specific positioning of the difluoromethyl and methoxy groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

3-(difluoromethyl)-6-methoxy-2-methylpyridine

InChI

InChI=1S/C8H9F2NO/c1-5-6(8(9)10)3-4-7(11-5)12-2/h3-4,8H,1-2H3

InChI Key

BMKQRRKOIKLSRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC)C(F)F

Origin of Product

United States

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